molecular formula C12H16N4O B2998580 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-70-2

4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2998580
CAS No.: 2034548-70-2
M. Wt: 232.287
InChI Key: MBBJUZGSTNBFIF-UHFFFAOYSA-N
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Description

4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Pyridopyrimidines are known for their diverse pharmacological properties, including antitumor, antibacterial, and antiviral activities.

Properties

IUPAC Name

4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-3-7-16-10(17)6-5-9-11(13-4-2)14-8-15-12(9)16/h5-6,8H,3-4,7H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBJUZGSTNBFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=CC2=C(N=CN=C21)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to yield the desired pyridopyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve refluxing in appropriate solvents such as acetic acid or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield unsaturated pyridopyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific molecular targets, such as tyrosine kinases. These enzymes catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, playing a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt abnormal cell growth and proliferation, making it effective against certain types of cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other pyridopyrimidine derivatives. Its ethylamino and propyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and drug development.

Biological Activity

Overview

4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the pyridopyrimidine family. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases involved in cancer progression. The following sections provide a detailed examination of its biological activity, including mechanisms of action, research findings, and applications.

Target Proteins : The primary biological targets of this compound are protein kinases, specifically tyrosine kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival.

Binding Mechanism : The compound exerts its biological effects by binding to the ATP-binding pocket of target protein kinases. This interaction inhibits the kinase activity, leading to downstream effects on cellular processes such as proliferation and apoptosis induction.

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor properties. It has shown effectiveness against various cancer cell lines by inhibiting key kinases involved in tumor growth.

  • Case Study : In vitro studies have demonstrated that this compound effectively inhibits Src and EGFR kinases, which are critical in many cancers. The inhibition leads to decreased cell viability and increased apoptosis in treated cancer cells .

Antibacterial and Antiviral Properties

In addition to its antitumor activity, this compound has been investigated for its antibacterial and antiviral properties. Preliminary studies suggest potential efficacy against certain bacterial strains and viral infections, although more comprehensive research is needed to establish these effects definitively.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its chemical structure. Variations in substituents at different positions on the pyridopyrimidine ring can significantly influence its potency and selectivity for specific kinases.

Substituent PositionEffect on ActivityReference
4-EthylaminoEnhances kinase inhibition
8-PropylImproves solubility
7(8H)-OneCritical for binding affinity

In Vivo Studies

Animal model studies have further corroborated the antitumor efficacy of this compound. Administration in models of xenograft tumors resulted in significant tumor regression compared to controls, highlighting its potential as a therapeutic agent .

Applications

  • Medicinal Chemistry : Given its inhibitory effects on tyrosine kinases, this compound is a promising candidate for developing new anticancer therapies.
  • Pharmaceutical Development : This compound's unique structure allows for modifications that could lead to novel drug candidates with enhanced selectivity and reduced side effects.
  • Biological Research : It serves as a valuable tool for investigating kinase signaling pathways and their roles in cancer biology.

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